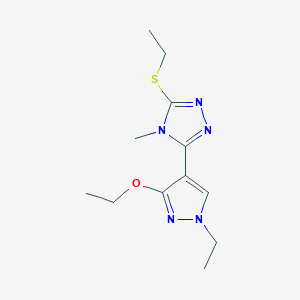
3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H19N5OS and its molecular weight is 281.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound in various fields, particularly focusing on its antimicrobial and antioxidant activities.
Synthesis
The synthesis of this compound typically involves multi-step procedures that integrate pyrazole and triazole ring closures. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reacting ethyl and ethoxy-substituted precursors to form the pyrazole structure.
- Triazole Formation : Utilizing cyclization reactions to incorporate the triazole moiety.
- Final Modifications : Introducing the ethylsulfanyl and methyl groups to achieve the final compound.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens:
- Antibacterial Activity : In vitro studies indicate that it exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 3.09 to 500 µg/mL depending on the bacterial strain tested .
- Antifungal Activity : Similar studies have revealed its effectiveness against fungal strains, making it a candidate for further development in antifungal therapies.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging tests. Results suggest that it possesses a strong ability to neutralize free radicals, contributing to its potential health benefits .
Study 1: Synthesis and Biological Evaluation
In a study published in Brazilian Journal of Pharmaceutical Sciences, a series of triazole derivatives were synthesized and screened for their antimicrobial and antioxidant activities. The findings indicated that compounds with similar structures to our target compound displayed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Study 2: Antitumor Activity
Another research article focused on the antitumor activity of triazole derivatives, showing that certain modifications in the structure led to increased cytotoxicity against cancer cell lines. This suggests potential applications of our compound in cancer therapy .
Data Table: Biological Activities Comparison
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|
| Target Compound | < 500 (varies by strain) | High (specific % not disclosed) |
| Related Triazole | < 300 (varies by strain) | Moderate (approx. 50%) |
特性
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-5-ethylsulfanyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5OS/c1-5-17-8-9(11(15-17)18-6-2)10-13-14-12(16(10)4)19-7-3/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYLFQMBVACHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














